molecular formula C12H16N2O2 B8110471 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylfuran-3-yl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylfuran-3-yl)methanone

Cat. No.: B8110471
M. Wt: 220.27 g/mol
InChI Key: OIABGQBHHAZYAP-KOLCDFICSA-N
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Description

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylfuran-3-yl)methanone is a complex organic compound featuring a fused bicyclic structure with a pyrrole ring and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylfuran-3-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through a condensation reaction between an amine and a diketone under acidic conditions.

    Furan Ring Introduction: The furan moiety is introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or halide.

    Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate to form the hexahydropyrrolo[3,4-b]pyrrole core, followed by functionalization to introduce the methanone group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, halogenated solvents.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylfuran-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, useful in the development of new materials and pharmaceuticals.

    Biological Studies: Its biological activity is studied to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylfuran-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[3,4-b]pyrrole Derivatives: These compounds share the core bicyclic structure but differ in functional groups attached to the rings.

    Furan Derivatives: Compounds with a furan ring and various substituents, used in similar applications in medicinal chemistry and organic synthesis.

Uniqueness

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylfuran-3-yl)methanone is unique due to its specific combination of a hexahydropyrrolo[3,4-b]pyrrole core with a furan moiety, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(2-methylfuran-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-10(3-5-16-8)12(15)14-6-9-2-4-13-11(9)7-14/h3,5,9,11,13H,2,4,6-7H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIABGQBHHAZYAP-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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